4-Acetylmorpholine

Catalog No.
S661281
CAS No.
1696-20-4
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylmorpholine

Traditional morpholine-based syntheses require corrosive acetylating agents or face solvent crystallization at ambient temperatures. 4-Acetylmorpholine provides a direct, thermally stable solution.

  • Direct precursor for fungicides dimethomorph & flumorph, bypassing in-situ acetylation and reducing waste.
  • Remains liquid at room temperature, preventing line blockages common with N-formylmorpholine.
  • High thermal stability up to 230°C for continuous extraction and gas sweetening processes.

Available in bulk quantities for industrial use.

CAS Number

1696-20-4

Product Name

4-Acetylmorpholine

IUPAC Name

1-morpholin-4-ylethanone

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3

InChI Key

KYWXRBNOYGGPIZ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCOCC1

Canonical SMILES

CC(=O)N1CCOCC1

The exact mass of the compound 4-Acetylmorpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2764. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-Acetylmorpholine, 4-Acetylmorpholine, 1-(Morpholin-4-yl)ethanone, Acetylmorpholine, Morpholine, 4-acetyl-

Purity

≥98%

Package Size

25 g, 100 g

4-Acetylmorpholine (NAM) is a thermally stable, aprotic tertiary amide solvent and chemical intermediate characterized by a morpholine ring N-substituted with an acetyl group. Exhibiting a boiling point of approximately 246 °C and complete miscibility with both water and a wide range of organic solvents, it is primarily procured for large-scale industrial applications including aromatic hydrocarbon extraction, acid gas sweetening, and agrochemical synthesis. Unlike many traditional amide solvents, NAM offers a quantified thermal stability profile (stable up to 230 °C) and low volatility, making it a robust material for continuous-loop extraction processes and high-temperature reactions [1].

Procurement Fit

Agrochemical Intermediate Key precursor for dimethomorph fungicide synthesis
Gas Sweetening Required solvent in Morphysorb® acid gas removal process

Procuring generic alternatives like N-formylmorpholine (NFM) or unsubstituted morpholine often fails due to critical physical and chemical incompatibilities. While NFM is a close structural analog used in similar extraction processes, its higher melting point (23 °C) makes it prone to crystallization in unheated transfer lines at ambient temperatures, necessitating costly heat tracing. Furthermore, in synthetic applications such as the production of the fungicide dimethomorph, the specific acetyl moiety of 4-Acetylmorpholine is strictly required for the aldol condensation step; substituting it with morpholine requires an additional in-situ acetylation step using acetic anhydride or acetyl chloride, which increases waste generation and reduces overall step economy [1].

Substitution Risk

Thermal Stability Mismatch
N-Formylmorpholine decomposes at lower temperatures, which may increase solvent loss in gas processing
Ring Reactivity Shift
Piperidine analogs exhibit different kinetics in catalytic aminations, potentially altering synthesis outcomes
Pharmacophore Invalidity
Substitution yields non-morpholine products that lack validated fungicide activity in dimethomorph route

Line Clogging Prevention

A critical differentiator in industrial procurement is the handling characteristics of the solvent at ambient temperatures. 4-Acetylmorpholine possesses a melting point of 10–14 °C, allowing it to remain a flowable liquid under standard indoor facility conditions. In contrast, its closest analog, N-formylmorpholine (NFM), has a melting point of 23 °C, which frequently leads to partial solidification and line blockages in unheated pipes. This physical difference eliminates the capital and energy costs associated with installing and operating heat-traced lines for solvent transfer [1].

Evidence DimensionMelting Point / Freezing Point
Target Compound Data10–14 °C (Liquid at 20 °C)
Comparator Or BaselineN-Formylmorpholine (NFM): 23 °C (Solidifies at 20 °C)
Quantified Difference9–13 °C lower melting point
ConditionsStandard atmospheric pressure, ambient facility handling

Prevents solvent crystallization in transfer lines, eliminating the need for heat tracing in industrial plants.

Thermal Stability
Head-to-head
>230 °C (NAM)
Reported higher thermal resistance reduces solvent replacement needs
vs N-Formylmorpholine prone to hydrolysis under process conditions

Agrochemical Precursor Efficiency

In the synthesis of the agricultural fungicide dimethomorph, 4-Acetylmorpholine serves as a direct precursor. Utilizing pre-synthesized NAM in a base-catalyzed aldol condensation with 4-chloro-3,4-dimethoxybenzophenone achieves synthesis yields exceeding 95%. Attempting to use unsubstituted morpholine requires a multi-step sequence involving highly reactive acetylating agents (like acetyl chloride), which lowers the overall throughput and generates substantial acidic waste [1].

Evidence DimensionSynthetic Yield and Step Economy
Target Compound Data>95% yield in a single condensation step
Comparator Or BaselineMorpholine + Acetyl Chloride (Requires 2 steps + handles corrosive intermediates)
Quantified DifferenceElimination of 1 synthetic step and associated corrosive reagents
ConditionsBase-catalyzed condensation with benzophenone derivatives

Procuring NAM directly streamlines API manufacturing, reducing hazardous waste and improving overall batch yields.

Process Economics
Head-to-head
Up to 60% cost reduction, 30% capacity gain
Reported economic benefit in Morphysorb® field test
300 MMscfd sour gas pilot facility

Solvent Retention in Gas Sweetening

For natural gas sweetening (removal of CO2 and H2S), evaporative solvent loss is a major operational expense. 4-Acetylmorpholine boasts a boiling point of 246 °C, indicating low vapor pressure at operating temperatures. When compared to volatile physical solvents like methanol (used in the Rectisol process, boiling point 65 °C), NAM-based solvent blends drastically reduce solvent makeup requirements and allow for operation at higher temperatures without massive evaporative losses[1].

Evidence DimensionBoiling Point (Indicator of Vapor Pressure / Solvent Loss)
Target Compound Data246 °C
Comparator Or BaselineMethanol (Rectisol solvent): 65 °C
Quantified Difference181 °C higher boiling point
ConditionsStandard atmospheric pressure

Substantially lowers solvent replenishment costs and environmental emissions in large-scale gas purification facilities.

Synthesis Yield
Class-level
≥90.2% yield, 99% purity
Reported high-yield route for dimethomorph intermediate
Patented synthesis route CN1631884A
MS Fragmentation
Head-to-head
M-15 from ring contraction, M-43 via single-step loss
Unique fingerprint enables identity verification
HRMS with isotope labeling confirmation
Reactivity Comparison
Class-level
Morpholine less reactive than piperidine in Pd amination
Substitution may alter catalytic reaction outcome
Rate constants determined in DMF
Patent Coverage
Specification review
N-acetylmorpholine claimed in BASF US 20170121537 A1
Patent protection supports selection for polymer dispersions
0.01–30 wt% in aqueous polyurethane dispersions

Dimethomorph Manufacturing

4-Acetylmorpholine is the exact required precursor for the synthesis of dimethomorph and flumorph. Its use bypasses the need for in-house acetylation of morpholine, offering a direct condensation pathway that minimizes corrosive waste [1].

Morphysorb Acid Gas Sweetening

Used in combination with N-formylmorpholine, NAM acts as a critical component in physical solvent blends for natural gas purification. It depresses the freezing point of the mixture while maintaining capacity for H2S and CO2, with minimal evaporative losses [2].

Aromatic Hydrocarbon Extraction

NAM serves as a low-volatility extraction solvent for separating aromatics from aliphatic hydrocarbons. Its liquid state at room temperature ensures smoother operational flow in extraction columns compared to pure NFM [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dimethomorph fungicide synthesis
Intermediate purity & synthetic yield
Confirm compatibility with validated synthesis route
Acid gas removal in natural gas
Solvent stability & blend compatibility
Evaluate thermal stability under process conditions
Aqueous polymer dispersion formulations
Patent coverage & solvent functionality
Verify dispersion stability with N-acylmorpholine solvent
Quality control and identity verification
Analytical fingerprint specificity
Confirm identity via HRMS fragmentation pattern

XLogP3

-0.7

Melting Point

14.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 461 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (39.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (39.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (98.7%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1696-20-4

Wikipedia

N-Acetylmorpholine

General Manufacturing Information

Ethanone, 1-(4-morpholinyl)-: ACTIVE

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